N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-alanine
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Overview
Description
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-alanine is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from lupane, a naturally occurring triterpene, and is characterized by its unique structure which includes a hydroxyl group at the 3-beta position and an aminooctanoyl group attached to L-alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-alanine typically involves multiple steps. The starting material, 3beta-Hydroxylup-20(29)-en-28-oic acid, is first converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 8-aminooctanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. Finally, the resulting product is coupled with L-alanine under similar conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and improved purification techniques. Large-scale production would also require stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 28-position can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of 28-hydroxy derivatives.
Substitution: Formation of various substituted amides and esters.
Scientific Research Applications
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-alanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition can result in reduced cell migration and invasion, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: Another pentacyclic triterpenoid with similar structural features.
Ursolic Acid: A triterpenoid with a hydroxyl group at the 3-position and a carboxyl group at the 28-position.
Oleanolic Acid: Similar to ursolic acid but with a different arrangement of functional groups.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-alanine is unique due to its specific combination of functional groups and its ability to form stable amide bonds with amino acids. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
150840-58-7 |
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Molecular Formula |
C41H68N2O5 |
Molecular Weight |
669.0 g/mol |
IUPAC Name |
2-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]propanoic acid |
InChI |
InChI=1S/C41H68N2O5/c1-26(2)28-17-22-41(36(48)42-25-13-11-9-10-12-14-33(45)43-27(3)35(46)47)24-23-39(7)29(34(28)41)15-16-31-38(6)20-19-32(44)37(4,5)30(38)18-21-40(31,39)8/h27-32,34,44H,1,9-25H2,2-8H3,(H,42,48)(H,43,45)(H,46,47)/t27?,28-,29+,30-,31+,32-,34+,38-,39+,40+,41-/m0/s1 |
InChI Key |
VZYUXFSPHBSIRY-CVWRMCEYSA-N |
Isomeric SMILES |
CC(C(=O)O)NC(=O)CCCCCCCNC(=O)[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C |
Origin of Product |
United States |
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